molecular formula C19H11ClF6N2O4S B2834358 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide CAS No. 338775-27-2

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide

Cat. No.: B2834358
CAS No.: 338775-27-2
M. Wt: 512.81
InChI Key: XRSFFIXPKRSYJY-UHFFFAOYSA-N
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Description

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, pyridinyl, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the chlorination of 3-chloro-5-(trifluoromethyl)pyridine to form the desired pyridinyl intermediate.

    Coupling Reaction: The pyridinyl intermediate is then coupled with 4-(trifluoromethoxy)phenylbenzenesulfonamide under specific reaction conditions, often involving the use of a base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine Derivatives: Compounds such as 3-chloro-2-cyano-5-(trifluoromethyl)pyridine share structural similarities and exhibit comparable chemical properties.

    Sulfonamide Derivatives: Other sulfonamide compounds with different substituents on the aromatic ring can be compared in terms of their reactivity and biological activities.

Uniqueness

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and sulfonamide groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF6N2O4S/c20-16-9-11(18(21,22)23)10-27-17(16)31-13-5-7-15(8-6-13)33(29,30)28-12-1-3-14(4-2-12)32-19(24,25)26/h1-10,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSFFIXPKRSYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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